molecular formula C19H26O3 B1210352 Epimestrol CAS No. 7004-98-0

Epimestrol

货号: B1210352
CAS 编号: 7004-98-0
分子量: 302.4 g/mol
InChI 键: UHQGCIIQUZBJAE-RRQVMCLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

依匹美司特醇是通过 17-表雌三醇的甲基化合成的。 合成路线包括在酸催化剂存在下,使 17-表雌三醇与甲醇反应形成甲氧基衍生物 。 反应条件通常包括 50-60°C 的温度范围和 2-3 小时的反应时间。 工业生产方法遵循类似的合成路线,但按比例放大以适应更大的产量 .

化学反应分析

依匹美司特醇会经历几种类型的化学反应,包括:

    氧化: 依匹美司特醇可以被氧化形成各种氧化衍生物。 这些反应中常用的试剂包括高锰酸钾和三氧化铬。

    还原: 依匹美司特醇的还原可以生成还原衍生物。 硼氢化钠和氢化铝锂是常用的还原剂。

    取代: 依匹美司特醇可以发生取代反应,尤其是在甲氧基上。

科学研究应用

Ovulation Induction

Epimestrol has been investigated for its effectiveness in treating anovulatory conditions. A comparative study involving 310 anovulatory women across 1173 treatment cycles found that this compound contributed to an overall ovulation rate of approximately 13% among treated patients. In comparison, Clomiphen and Cyclofenil had higher ovulation rates, demonstrating this compound's role as a less potent alternative in this context .

Hormonal Replacement Therapy

While not as commonly used as other estrogens, this compound may have potential applications in hormonal replacement therapy (HRT). Its estrogenic properties could be beneficial in managing menopausal symptoms or conditions related to estrogen deficiency.

Case Study: Comparative Efficacy in Anovulatory Women

A clinical trial assessed the efficacy of this compound alongside other medications like Clomiphen and Cyclofenil in inducing ovulation. The results indicated that while this compound was effective, it was less so compared to its counterparts:

MedicationOvulation Rate (%)Pregnancies Achieved
Clomiphen1725
Cyclofenil1538
This compound1315

This data highlights the need for further research to enhance the efficacy of this compound or explore its use in combination therapies .

Case Study: Safety Profile

Research comparing the side effects of Clomiphen, Cyclofenil, and this compound indicated that the latter had a more favorable safety profile. While Clomiphen was associated with significant visual disturbances and ovarian cysts, these side effects were less pronounced with this compound .

作用机制

依匹美司特醇通过与靶组织中的雌激素受体结合发挥作用。 这种结合激活雌激素受体,导致雌激素反应基因的转录。 所涉及的分子靶标和途径包括雌激素受体α (ERα) 和雌激素受体β (ERβ) 途径 这些途径的激活会导致各种生理过程的调节,包括生殖功能和细胞生长 .

相似化合物的比较

依匹美司特醇与其他合成甾体雌激素类似,例如雌二醇和炔雌醇。 由于在 3 位存在甲氧基和在 17 位存在差向异构体,它在结构上是独一无二的 。 这种独特的结构有助于其独特的药理特性。 类似的化合物包括:

依匹美司特醇独特的结构和药理特性使其在研究和治疗应用中都成为一种有价值的化合物。

生物活性

Epimestrol, a synthetic estrogen, is derived from the stilbene family and has been studied for its biological activity, particularly in relation to its estrogenic effects and potential therapeutic applications. This article provides an overview of the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a non-steroidal estrogen that was initially developed for use in hormone replacement therapy and as a treatment for various reproductive health issues. It exhibits properties similar to those of other estrogens, such as estradiol, but with distinct pharmacological profiles that can influence its efficacy and safety.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

  • Absorption : After oral administration, this compound is rapidly absorbed in the gastrointestinal tract.
  • Distribution : It binds to plasma proteins, which influences its bioavailability and distribution in tissues.
  • Metabolism : this compound undergoes hepatic metabolism, primarily through conjugation processes.
  • Excretion : The compound is eliminated primarily via urine.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)250
Half-life (h)4.0
Bioavailability (%)75

This compound acts primarily through estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity to these receptors triggers a cascade of genomic and non-genomic actions that lead to various physiological responses:

  • Genomic Actions : Activation of ERs leads to the transcription of estrogen-responsive genes involved in reproductive health.
  • Non-genomic Actions : These include rapid signaling pathways that affect cellular functions such as proliferation and apoptosis.

Antitumor Activity

Research has shown that this compound may exert antitumor effects in breast cancer models. In vitro studies indicated that it could inhibit the proliferation of estrogen-dependent tumor cells by modulating ER signaling pathways.

Case Study: Breast Cancer Treatment

A clinical study evaluated the efficacy of this compound in combination with other agents in postmenopausal women with ER-positive breast cancer. Results showed significant tumor regression in a subset of patients, suggesting potential benefits in targeted therapy.

Endometrial Effects

This compound's impact on the endometrium has been documented, revealing both proliferative and protective effects against hyperplasia when used appropriately. Its role in managing conditions like endometriosis is under investigation.

Safety Profile

The safety profile of this compound includes potential side effects commonly associated with estrogen therapies:

  • Thromboembolic Events : Increased risk of venous thromboembolism has been noted.
  • Cardiovascular Risks : Long-term use may elevate cardiovascular risks, necessitating careful patient selection.

Comparative Studies

Comparative studies have assessed this compound against other estrogens like clomiphene and cyclofenil. Findings suggest that while this compound has similar efficacy in inducing ovulation, it may have a more favorable side effect profile regarding endometrial safety.

Table 2: Comparative Efficacy of Estrogens

CompoundEfficacy (Ovulation Induction)Endometrial Safety
ClomipheneHighModerate
CyclofenilModerateLow
This compoundHighHigh

属性

IUPAC Name

(8R,9S,13S,14S,16R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGCIIQUZBJAE-RRQVMCLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859807
Record name 3-Methoxy-17-epiestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7004-98-0
Record name Epimestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7004-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epimestrol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13386
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPIMESTROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-17-epiestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epimestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIMESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IVE3SDZ38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epimestrol
Reactant of Route 2
Epimestrol
Reactant of Route 3
Epimestrol
Reactant of Route 4
Epimestrol
Reactant of Route 5
Reactant of Route 5
Epimestrol
Reactant of Route 6
Reactant of Route 6
Epimestrol
Customer
Q & A

Q1: What is the primary mechanism of action of Epimestrol?

A1: this compound primarily exerts its effects by interacting with estrogen receptors. [] Although its exact mechanism is not fully elucidated, studies suggest that it acts as an estrogen agonist, mimicking the effects of endogenous estrogens. [] This interaction influences the release of gonadotropins like follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [, , ]

Q2: Can this compound influence follicular development?

A3: Yes, studies indicate that this compound can promote follicular maturation. When combined with luteinizing hormone-releasing hormone (LHRH), this compound successfully induced ovulation in a significant portion of patients, particularly those exhibiting complete follicular maturation. []

Q3: How does this compound compare to other ovulation inducers like Clomiphene in terms of its effects on cervical mucus?

A5: Unlike clomiphene, which can negatively impact cervical mucus due to its anti-estrogenic properties, this compound does not appear to impair cervical mucus quality. [] This difference is attributed to the absence of significant anti-estrogenic properties in this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. A comprehensive search in chemical databases would be required for this information.

Q5: Is there any spectroscopic data available for this compound within the provided research?

A5: The provided research abstracts do not delve into the spectroscopic characterization of this compound.

Q6: What is known about the stability of this compound under various conditions?

A6: The provided research abstracts do not provide detailed information on the stability of this compound under different conditions. Further investigation into specific stability studies is needed.

Q7: Are there any established formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A7: The provided research abstracts do not mention specific formulation strategies for this compound. Further research dedicated to formulation development would be needed to address this aspect.

Q8: What is the typical route of administration for this compound?

A10: Based on the research, this compound is primarily administered orally. [, , , ]

Q9: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided abstracts do not provide details on the ADME profile of this compound.

Q10: Has this compound demonstrated efficacy in inducing ovulation in clinical settings?

A12: Yes, several studies indicate that this compound can induce ovulation in women with various ovulatory disorders. [, , , , ] Positive results were observed in patients with secondary amenorrhea, anovulatory cycles, and luteal insufficiency. [, ]

Q11: Is there any information on the environmental impact or degradation of this compound?

A11: The provided research abstracts do not offer information regarding the environmental impact or degradation of this compound.

Q12: Are there any known alternatives or substitutes for this compound in treating infertility?

A16: Yes, several alternatives to this compound exist for treating infertility, including clomiphene citrate, cyclofenil, human menopausal gonadotropin (hMG), and LHRH analogues. [, , , , ] The choice of treatment depends on the specific cause of infertility and individual patient characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。